1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
"1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a compound that likely belongs to a class of chemicals known for their potential pharmacological activities. Compounds with similar structures have been explored for various biochemical applications.
Synthesis Analysis
- Compounds with similar structures have been synthesized using multi-step reactions, focusing on optimizing spacer lengths and testing conformational flexibility (Vidaluc et al., 1995).
- In another study, the synthesis involved the photoinduced intramolecular coupling of acetylenic groups with the carbonyl center, showcasing a unique synthesis pathway (Jindal et al., 2014).
Molecular Structure Analysis
- The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy, providing detailed insights into their structural composition (Mathew et al., 2014).
Chemical Reactions and Properties
- Chemical reactions involving similar compounds often lead to the formation of complex structures with potential bioactive properties. For instance, certain synthesized compounds have shown inhibitory activities in enzymatic assays, indicating their reactivity and interaction with biological systems (Machado et al., 2015).
Physical Properties Analysis
- The physical properties of similar compounds can be deduced from their crystallographic analysis and solubility studies. These studies provide insights into the stability, solubility, and crystalline nature of the compounds (Ohkanda et al., 1993).
properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-11(12-2-1-9-19-12)3-6-14-13(17)15-10-4-7-18-8-5-10/h1-2,9-11,16H,3-8H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJEONEUJWRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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